5-Chloropentan-2-ol

Enzymology Biocatalysis Chiral Intermediate Synthesis

5-Chloropentan-2-ol (CAS 15146-94-8) is a bifunctional haloalcohol belonging to the class of chlorinated secondary alcohols. Its molecular formula is C5H11ClO and it has a molecular weight of 122.59 g/mol.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 15146-94-8
Cat. No. B3187413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropentan-2-ol
CAS15146-94-8
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(CCCCl)O
InChIInChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
InChIKeyFLSMMDCDBMBKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropentan-2-ol (CAS 15146-94-8): Essential Procurement and Technical Profile


5-Chloropentan-2-ol (CAS 15146-94-8) is a bifunctional haloalcohol belonging to the class of chlorinated secondary alcohols. Its molecular formula is C5H11ClO and it has a molecular weight of 122.59 g/mol . This compound features a secondary hydroxyl group at the C-2 position and a primary chloro substituent at the C-5 terminus, rendering it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical sectors [1].

Why Generic 5-Halopentan-2-ol Substitution Fails: Structural and Chiral Specificity


Superficially similar 5-halopentan-2-ols (e.g., 5-bromo or 5-iodo analogs) or structural isomers (e.g., 4-chloropentan-2-ol) cannot be arbitrarily substituted for 5-chloropentan-2-ol. The specific 2-ol,5-chloro substitution pattern dictates distinct reactivity in intramolecular cyclization and nucleophilic substitution pathways, while the C-2 chiral center enables enantioselective applications unattainable with achiral analogs [1]. Additionally, the chlorine leaving group offers a balanced reactivity profile—less prone to premature elimination than bromide yet sufficiently reactive for subsequent derivatization—making it the optimal choice for multi-step syntheses where chemo- and regioselectivity are paramount .

Quantitative Differentiation of 5-Chloropentan-2-ol from Closest Analogs: A Procurement-Relevant Evidence Guide


Enzymatic Substrate Activity: 5-Chloropentan-2-one Reduction vs. Reference Substrate

The prochiral ketone precursor, 5-chloropentan-2-one, exhibits 108% activity compared to the reference substrate ethyl 4-chloroacetoacetate when reduced by alcohol dehydrogenase (EC 1.1.1.73) . This high relative activity indicates that the corresponding chiral alcohol, (S)-5-chloropentan-2-ol, can be efficiently produced via enzymatic routes, a feature not equally shared by other chloro ketones such as butan-2-one (8.0% activity) or ethanol (0.7% activity) .

Enzymology Biocatalysis Chiral Intermediate Synthesis

Chiral Purity and Specific Rotation: Enantiomeric Differentiation

The (R)-enantiomer of 5-chloropentan-2-ol displays a specific rotation [α]20/D of -14±2° (c=0.2% in appropriate solvent) , while the (S)-enantiomer exhibits [α]20/D of +13.9° . This defined optical rotation enables rigorous quality control and enantiopurity verification, a critical procurement specification when sourcing chiral building blocks for asymmetric synthesis.

Asymmetric Synthesis Chiral Chromatography Optical Purity Analysis

Physical Property Differentiation: 5-Chloro- vs 5-Bromo-2-pentanol

5-Chloropentan-2-ol exhibits a lower density (1.0±0.1 g/cm³) and lower boiling point (174.5±23.0 °C at 760 mmHg) compared to its bromo analog (density 1.4±0.1 g/cm³; boiling point 195.2±23.0 °C) [1]. The molecular weight of the chloro compound (122.59 g/mol) is also significantly lower than that of the bromo derivative (167.04 g/mol) [1]. These differences influence solvent compatibility, distillation parameters, and purification protocols in multi-step syntheses.

Physicochemical Characterization Halogen Effects Process Chemistry

Validated Application in Total Synthesis: Chiral Building Block for Civet Constituent

(S)-(+)-5-Chloropentan-2-ol served as a key chiral intermediate in the total synthesis of (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a constituent of civet perfume [1]. The synthesis employed a Pd(0)-catalyzed intramolecular allylic etherification followed by Wacker oxidation, demonstrating the compound's compatibility with transition metal catalysis and its utility in constructing complex cyclic ethers [1].

Total Synthesis Natural Product Synthesis Palladium-Catalyzed Cyclization

High-Value Application Scenarios for 5-Chloropentan-2-ol Based on Evidence


Enzymatic Production of Enantiopure (S)-5-Chloropentan-2-ol for Chiral API Intermediates

Leverage the high relative activity (108% vs. reference) of 5-chloropentan-2-one with alcohol dehydrogenase (EC 1.1.1.73) to establish a robust biocatalytic process for (S)-5-chloropentan-2-ol production . This approach ensures high enantiomeric excess and minimizes costly chemical resolution steps, making it ideal for pharmaceutical companies requiring scalable chiral building blocks.

Asymmetric Synthesis of Cyclic Ethers and Tetrahydropyran Natural Products

Utilize (S)-(+)-5-chloropentan-2-ol as a chiral precursor in palladium-catalyzed intramolecular etherifications to construct cis-6-methyltetrahydropyran motifs [1]. This methodology is directly applicable to the synthesis of civet constituents and structurally related bioactive molecules, offering a proven route for medicinal chemistry and natural product research groups.

Selective Nucleophilic Substitution in Multi-Step Syntheses Requiring Moderate Leaving Group Reactivity

Employ 5-chloropentan-2-ol in sequences where the chloro leaving group provides a controlled reactivity window—more stable than bromo during intermediate isolations yet sufficiently reactive for final SN2 derivatization [1]. The lower boiling point (174.5°C) and density (1.0 g/cm³) relative to bromo analogs facilitate easier purification, enhancing overall process efficiency .

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